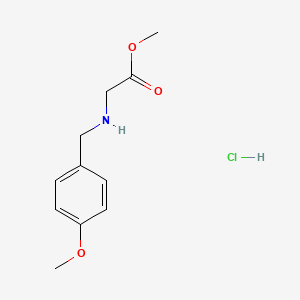

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

CAS No.:

Cat. No.: VC13662316

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO3 |

|---|---|

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | methyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2;/h3-6,12H,7-8H2,1-2H3;1H |

| Standard InChI Key | QGCPAHGRXUAASD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNCC(=O)OC.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC(=O)OC.Cl |

Introduction

Chemical Structure and Nomenclature

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride belongs to the class of substituted glycine esters. Its IUPAC name is methyl 2-[(4-methoxybenzyl)amino]acetate hydrochloride. The structure consists of a glycine backbone (NH₂CH₂COOH) modified at the amino group by a 4-methoxybenzyl substituent, with the carboxylic acid group esterified to a methyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for its applications in solution-phase chemistry .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 20839-80-9 | |

| Molecular Formula | C₁₁H₁₆ClNO₃ | |

| Molecular Weight | 245.71 g/mol | |

| Purity | ≥98% (for peptide synthesis) | |

| Appearance | White to off-white crystalline powder |

The 4-methoxybenzyl group serves as a protecting agent for the amino functionality, shielding it from undesired reactions during multi-step syntheses. This group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting the ester moiety .

Synthesis and Manufacturing

The synthesis of N-(4-methoxybenzyl)glycine methyl ester hydrochloride involves a two-step process:

-

Esterification: Glycine reacts with methanol in the presence of hydrochloric acid to form glycine methyl ester hydrochloride.

-

Alkylation: The primary amine of glycine methyl ester is alkylated with 4-methoxybenzyl chloride (or bromide) under basic conditions, followed by isolation as the hydrochloride salt .

This method ensures high yield and purity, as evidenced by its classification in commercial catalogs as "for peptide synthesis" . Alternative routes may employ reductive amination using 4-methoxybenzaldehyde and sodium cyanoborohydride, though this approach is less common for large-scale production.

Applications in Peptide Synthesis

The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where it acts as a protected glycine building block. Key advantages include:

-

Amino Group Protection: The 4-methoxybenzyl group prevents unintended side reactions during coupling steps, particularly in Fmoc (fluorenylmethyloxycarbonyl) chemistry .

-

Ester Stability: The methyl ester remains intact under standard SPPS conditions but can be hydrolyzed post-synthesis to regenerate the carboxylic acid group.

Recent studies highlight its utility in synthesizing glycine-rich peptides, such as elastin-like polypeptides, which have applications in biomaterials and drug delivery .

Future Research Directions

Potential areas for further investigation include:

-

Catalytic Applications: Exploring its role as a ligand in asymmetric catalysis.

-

Bioconjugation: Modifying the 4-methoxybenzyl group for site-specific protein labeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume